![molecular formula C15H16N2O3S B4183428 N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4183428.png)
N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide, also known as BTD, is a chemical compound that has gained significant attention in scientific research due to its potential use in drug development. BTD is a small molecule that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth and proliferation. N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit the activity of several enzymes involved in these pathways, including protein kinases and phosphatases.
Biochemical and Physiological Effects:
N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-cancer effects. N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death), and inhibit angiogenesis (the formation of new blood vessels).
Advantages and Limitations for Lab Experiments
One advantage of N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide is its small size, which makes it easier to synthesize and study in the laboratory. However, one limitation is that it may exhibit toxicity at high doses, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide. One area of interest is the development of N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide, which could lead to a better understanding of its biological effects. Additionally, further research is needed to determine the safety and efficacy of N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide in humans.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer effects. These properties make it a promising candidate for further investigation in drug development, particularly in the treatment of cancer and other diseases.
properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-15(2,3)12-7-21-14(16-12)17-13(18)9-4-5-10-11(6-9)20-8-19-10/h4-7H,8H2,1-3H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBYEQZXOIHCIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.